3-Tert-butyl-5-fluorobenzoic acid
Description
Contextualization within Fluorinated Aromatic Carboxylic Acids
Fluorinated aromatic carboxylic acids represent a significant class of compounds in modern chemistry. The introduction of fluorine atoms into organic molecules is a critical strategy in the development of pharmaceuticals, agrochemicals, and advanced materials. chemrxiv.org These compounds serve as versatile building blocks in organic synthesis. chemrxiv.org The presence of fluorine can dramatically alter the physicochemical properties of a molecule, including its acidity, lipophilicity, and metabolic stability. nih.govacs.org For instance, the strong electron-withdrawing nature of fluorine enhances the acidity of the carboxylic group. acs.org Fluorobenzoic acids (FBAs) are utilized as chemical tracers in hydrogeological studies and for monitoring enhanced oil recovery processes, where they are typically converted to esters for detection by gas chromatography-mass spectrometry (GC-MS). bldpharm.com The synthesis of novel fluorinated aromatic carboxylic acids is an active area of research, with methods like organic electrolysis being developed to produce these valuable compounds from readily available materials and carbon dioxide. chemrxiv.org
Significance of the tert-Butyl and Fluoro Substituents in Molecular Design
The specific combination of tert-butyl and fluoro groups on the benzoic acid scaffold imparts a unique set of characteristics to the molecule, making it a subject of interest for molecular design.
The Fluoro Substituent: The fluorine atom is the most electronegative element and its incorporation into a molecule can profoundly influence its biological and chemical properties. organic-chemistry.org Key effects include:
Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Replacing a hydrogen atom with fluorine at a metabolically vulnerable site can block oxidation by metabolic enzymes like Cytochrome P450s, thereby increasing the compound's half-life and bioavailability. organic-chemistry.org
Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as enzymes and receptors. It can form hydrogen bonds and other electrostatic interactions, potentially increasing the binding affinity and potency of a drug candidate. acs.orgorganic-chemistry.org
Lipophilicity and Permeability: Strategic fluorination can modulate a molecule's lipophilicity (its ability to dissolve in fats and lipids), which is a critical factor for membrane permeability and absorption. organic-chemistry.orgmdpi.com
The tert-Butyl Substituent: The tert-butyl group, with its bulky, three-dimensional structure, is widely used in organic and medicinal chemistry to confer specific properties. rsc.orgresearchgate.net Its primary roles include:
Steric Shielding: The large size of the tert-butyl group provides steric hindrance, which can protect adjacent functional groups from enzymatic or chemical attack, thus enhancing molecular stability. rsc.orgresearchgate.net This steric bulk can also be used to influence the regioselectivity of chemical reactions. rsc.org
Conformational Rigidity: It can lock a molecule into a specific conformation, which is often crucial for achieving high binding affinity to a biological target. chemrxiv.org
Modulating Reactivity: In synthetic chemistry, the tert-butyl group is a well-established protecting group for alcohols and carboxylic acids due to its stability under many conditions and its susceptibility to removal under specific acidic conditions. rsc.orgwikipedia.org Although generally stable, the C-H bonds of a tert-butyl group can be functionalized through advanced catalytic methods. chemrxiv.org
The interplay of the electron-withdrawing fluorine atom and the sterically demanding tert-butyl group on the benzoic acid ring creates a molecule with a distinct electronic and steric profile, making it a potentially valuable intermediate for creating more complex chemical structures.
Properties of 3-Tert-butyl-5-fluorobenzoic Acid
While extensive experimental data for this specific compound is not widely published, some of its fundamental properties can be identified.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃FO₂ | bldpharm.com |
| Molecular Weight | 196.22 g/mol | bldpharm.com |
| CAS Number | Not Available | bldpharm.com |
For context, related and precursor molecules have well-documented properties:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| Benzoic Acid | C₇H₆O₂ | 122.12 | 121-125 | 65-85-0 chemicalbook.comnih.gov |
| 3-Fluorobenzoic Acid | C₇H₅FO₂ | 140.11 | 122-124 | 455-38-9 nih.govsigmaaldrich.comsigmaaldrich.com |
| 1-Bromo-3-(tert-butyl)-5-fluorobenzene (B1373153) | C₁₀H₁₂BrF | 231.10 | Not Available | 1123172-38-2 nih.gov |
Detailed Research Findings
Specific published research focusing exclusively on this compound is scarce. However, based on the extensive research into its structural analogues and constituent functional groups, several key findings and expectations can be outlined.
Synthesis Approaches
There is no standard, published synthesis for this compound. However, established methods in organic chemistry suggest plausible synthetic routes. A likely precursor is 1-bromo-3-(tert-butyl)-5-fluorobenzene , a commercially available compound. nih.gov A common and effective method for converting an aryl bromide to a carboxylic acid is through organometallic intermediates. The synthesis could proceed via:
Grignard Reaction: Reacting 1-bromo-3-(tert-butyl)-5-fluorobenzene with magnesium metal to form the corresponding Grignard reagent.
Carboxylation: Bubbling carbon dioxide gas through the solution of the newly formed Grignard reagent.
Acidic Workup: Acidification of the resulting carboxylate salt to yield the final product, this compound.
Alternative routes could involve the oxidation of a corresponding 3-tert-butyl-5-fluorotoluene, should that precursor be available. The oxidation of alkylbenzene side chains to carboxylic acids is a fundamental transformation in organic synthesis. chemicalbook.com
Structural and Spectroscopic Analysis
The structural properties of substituted benzoic acids are well-documented. In the solid state, benzoic acids typically form hydrogen-bonded dimers, where the carboxylic acid groups of two molecules associate. acs.org The crystal structure of this compound would be influenced by the interplay of these strong hydrogen bonds and weaker interactions involving the fluorine and tert-butyl substituents.
Spectroscopic analysis would be essential for its characterization:
¹H NMR: Would show distinct signals for the aromatic protons and a characteristic singlet for the nine equivalent protons of the tert-butyl group.
¹³C NMR: Would reveal the carbon signals of the benzene (B151609) ring, with the carbon attached to the fluorine showing a characteristic large coupling constant (¹JCF). The carbonyl carbon and the quaternary and methyl carbons of the tert-butyl group would also be identifiable.
¹⁹F NMR: A key technique for fluorinated compounds, this would show a singlet for the single fluorine atom, with its chemical shift providing information about the electronic environment of the ring. acs.org
Infrared (IR) Spectroscopy: Would display a broad O-H stretching band characteristic of a carboxylic acid dimer, as well as a strong C=O stretching absorption.
The precise spectroscopic data would be critical for confirming the structure and purity of the compound following its synthesis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-tert-butyl-5-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-11(2,3)8-4-7(10(13)14)5-9(12)6-8/h4-6H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUUTLASTKWIMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646946 | |
| Record name | 3-tert-Butyl-5-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-38-7 | |
| Record name | 3-tert-Butyl-5-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Tert Butyl 5 Fluorobenzoic Acid and Its Derivatives
Established Synthetic Routes to the Core Structure
The construction of the 3-tert-butyl-5-fluorobenzoic acid framework can be approached from different starting materials, primarily focusing on the sequential introduction of the tert-butyl, fluoro, and carboxyl groups onto the aromatic ring.
Bromination of 5-tert-Butylbenzoic Acid as a Precursor
One established route commences with 5-tert-butylbenzoic acid. This pathway involves an initial bromination step to install a halogen at the 3-position, which can then serve as a handle for the subsequent introduction of the fluorine atom.
The first step is the electrophilic bromination of 5-tert-butylbenzoic acid. The tert-butyl group is an ortho-, para-director, and the carboxylic acid is a meta-director. In this case, both groups direct the incoming electrophile (bromine) to the 3-position. This reaction is typically carried out using bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide, to generate the key intermediate, 3-bromo-5-tert-butylbenzoic acid.
The conversion of the resulting 3-bromo-5-tert-butylbenzoic acid to the desired fluoro compound is more complex. A classic approach for such transformations is the Balz-Schiemann reaction. wikipedia.orgdrugfuture.comscientificupdate.com This would require converting the bromo-acid into 3-amino-5-tert-butylbenzoic acid. A plausible, though multi-step, sequence involves:
Nitration of 3-bromo-5-tert-butylbenzoic acid.
Reduction of the nitro group to an amine.
Diazotization of the resulting aniline (B41778) derivative with a tetrafluoroborate (B81430) source (e.g., HBF₄ or NaNO₂/HF) to form a diazonium tetrafluoroborate salt. wikipedia.org
Thermal decomposition of this salt, which yields the final this compound. wikipedia.orgscientificupdate.com
More contemporary methods involve palladium-catalyzed nucleophilic fluorination of aryl bromides, which could potentially offer a more direct conversion, though substrate compatibility would need to be considered. nih.govfigshare.comacs.org These reactions typically use a palladium catalyst with a specialized ligand and a fluoride (B91410) source like silver fluoride (AgF). nih.govacs.org
Table 1: Plausible Synthesis via Bromination Precursor
| Step | Starting Material | Reagents/Conditions | Product |
| 1 | 5-tert-Butylbenzoic Acid | Br₂, FeBr₃ | 3-Bromo-5-tert-butylbenzoic Acid |
| 2a | 3-Bromo-5-tert-butylbenzoic Acid | HNO₃, H₂SO₄ then Fe, HCl | 3-Amino-5-tert-butylbenzoic Acid |
| 2b | 3-Amino-5-tert-butylbenzoic Acid | 1. NaNO₂, HBF₄; 2. Heat | This compound |
Approaches via 5-Fluorobenzoic Acid Intermediates
An alternative and more direct strategy involves starting with a fluorinated precursor, such as 3-fluorobenzoic acid. orgsyn.org This approach utilizes a Friedel-Crafts alkylation reaction to introduce the tert-butyl group.
In this synthesis, 3-fluorobenzoic acid is reacted with a tert-butylating agent, such as tert-butyl chloride or isobutylene, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃) or a Brønsted acid like sulfuric acid. cerritos.edumasterorganicchemistry.com The directing effects of the substituents on the ring are crucial. The fluorine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director. Both substituents direct the incoming electrophile (the tert-butyl cation) to the 5-position, which is meta to the carboxyl group and ortho to the fluorine atom, leading to the desired product. Steric hindrance can help favor substitution at the less hindered 5-position over the 3-position (ortho to both).
This method is generally efficient for introducing tertiary alkyl groups and avoids the multi-step process required when starting from a bromo-precursor. cerritos.edu
Table 2: Synthesis via Friedel-Crafts Alkylation
| Starting Material | Reagents/Conditions | Product |
| 3-Fluorobenzoic Acid | t-Butyl chloride, AlCl₃ | This compound |
Functional Group Interconversions on this compound
The carboxylic acid functional group in this compound is a versatile handle for synthesizing a variety of derivatives.
Esterification Reactions
Esterification of this compound can be accomplished through several methods. The presence of the tert-butyl group ortho to the carboxyl group can introduce steric hindrance, potentially requiring more robust reaction conditions compared to unhindered benzoic acids.
Standard Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., concentrated H₂SO₄), is a common method. rug.nlpbworks.com To drive the equilibrium towards the product, excess alcohol can be used as the solvent, or water can be removed as it is formed. pbworks.com
For more sterically hindered substrates or sensitive alcohols, other methods can be employed. These include converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the alcohol in the presence of a non-nucleophilic base like pyridine. semanticscholar.org Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can facilitate ester formation under milder conditions. semanticscholar.org
Table 3: Representative Esterification Methods
| Reaction Type | Reagents | Product Type |
| Fischer Esterification | R-OH, H₂SO₄ (cat.) | Alkyl 3-tert-butyl-5-fluorobenzoate |
| Acyl Chloride Route | 1. SOCl₂; 2. R-OH, Pyridine | Alkyl 3-tert-butyl-5-fluorobenzoate |
| Carbodiimide Coupling | R-OH, EDCI, DMAP | Alkyl 3-tert-butyl-5-fluorobenzoate |
Amidation Reactions
The synthesis of amides from this compound typically involves the activation of the carboxyl group followed by reaction with a primary or secondary amine. Direct reaction between the carboxylic acid and an amine requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt and is often inefficient.
A more common and effective approach is to first convert the carboxylic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂) or a similar reagent. The resulting 3-tert-butyl-5-fluorobenzoyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with an amine to form the desired amide. This reaction is usually performed in the presence of a base to neutralize the HCl byproduct.
Alternatively, peptide coupling reagents, such as HATU, HOBt, or EDCI, can be used to facilitate the direct amidation of the carboxylic acid with an amine under mild conditions, which is particularly useful for complex or sensitive substrates.
Table 4: Representative Amidation Methods
| Method | Reagents | Product Type |
| Acyl Chloride Route | 1. SOCl₂; 2. R¹R²NH, Base | N,N-Disubstituted 3-tert-butyl-5-fluorobenzamide |
| Peptide Coupling | R¹R²NH, HATU, DIPEA | N,N-Disubstituted 3-tert-butyl-5-fluorobenzamide |
Reduction of the Carboxylic Acid Moiety
The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (3-tert-butyl-5-fluorophenyl)methanol. This transformation requires a strong reducing agent, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing carboxylic acids. youtube.com
The most common reagent for this reduction is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). masterorganicchemistry.comyoutube.com The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is then hydrolyzed in a separate aqueous workup step to liberate the primary alcohol. youtube.comyoutube.com Due to the high reactivity of LiAlH₄, the reaction must be carried out under inert and anhydrous conditions. masterorganicchemistry.com
Alternative reducing agents for this transformation include borane (B79455) (BH₃) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF).
Table 5: Reduction of the Carboxylic Acid
| Reagent | Solvent | Product |
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | (3-tert-butyl-5-fluorophenyl)methanol |
| Borane-THF Complex (BH₃·THF) | Tetrahydrofuran (THF) | (3-tert-butyl-5-fluorophenyl)methanol |
Strategies for Introducing the Fluoro and tert-Butyl Groups
The precise placement of the fluoro and tert-butyl substituents on the benzene (B151609) ring is crucial for the desired properties of the final compounds. Several synthetic strategies can be employed to achieve the 3,5-disubstituted pattern.
Regioselective Ortho-Lithiation Approaches for Fluoroarenes
Directed ortho-lithiation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org In this approach, a directing metalation group (DMG) guides a strong lithium base to deprotonate the adjacent ortho position. For the synthesis of this compound, a plausible strategy involves the ortho-lithiation of a suitably substituted fluoroarene.
Table 1: Key Parameters in Regioselective Ortho-Lithiation
| Parameter | Influence on the Reaction |
| Directing Group | Guides the lithium base to the ortho position. Fluorine is a weak director. |
| Lithium Base | The choice of alkyllithium (n-BuLi, s-BuLi, t-BuLi) affects reactivity and selectivity. |
| Solvent | Ethereal solvents like THF and diethyl ether are commonly used to solvate the lithium species. |
| Temperature | Low temperatures (e.g., -78 °C) are typically required to control the reaction and prevent side reactions. |
| Additives | Lewis bases like TMEDA can enhance the basicity of the alkyllithium and improve the efficiency of lithiation. |
Nucleophilic Substitution in Fluorinated Systems
Nucleophilic aromatic substitution (SNAr) offers another potential route for the introduction of the tert-butyl group. This reaction typically requires an aromatic ring activated by electron-withdrawing groups and a good leaving group, such as fluorine. A potential, though challenging, approach could involve the reaction of a di-fluorinated benzoic acid derivative with a tert-butyl nucleophile. However, the direct nucleophilic substitution of a fluoride ion by a tert-butyl carbanion on an unactivated or weakly activated benzene ring is generally difficult to achieve. More commonly, nucleophilic aromatic substitution is employed to introduce other functionalities.
Synthesis of Complex Derivatives of this compound
Once synthesized, this compound serves as a versatile building block for the creation of more complex molecules with potential biological activity.
Incorporation into Nitrogen-Containing Heterocycles (e.g., Tetrazines, Pyrazoles, Oxadiazoles)
Nitrogen-containing heterocycles are prevalent scaffolds in pharmaceuticals. The 3-tert-butyl-5-fluorobenzoyl moiety can be incorporated into these rings through various cyclization strategies.
Tetrazines: The synthesis of tetrazine derivatives often involves the reaction of nitriles with hydrazine (B178648) or the cyclization of dicarbonyl compounds with hydrazine derivatives. To incorporate the this compound, it would typically first be converted to a corresponding nitrile or a derivative suitable for tetrazine ring formation.
Pyrazoles: Pyrazoles are commonly synthesized via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. chalcogen.ro To synthesize a pyrazole (B372694) containing the 3-tert-butyl-5-fluorophenyl group, one could start with the corresponding chalcone (B49325) or a β-ketoester derived from this compound. The acid would first be converted to its acid chloride, which can then be used in a Friedel-Crafts acylation or Claisen condensation to generate the necessary 1,3-dicarbonyl precursor. Subsequent reaction with hydrazine hydrate (B1144303) or a substituted hydrazine would yield the desired pyrazole. nih.govuj.ac.za
Oxadiazoles: 1,3,4-Oxadiazoles can be synthesized from the cyclization of diacylhydrazines or by the reaction of an acid hydrazide with an orthoester. To prepare an oxadiazole derivative of this compound, the acid would first be converted to its corresponding acid hydrazide (3-tert-butyl-5-fluorobenzohydrazide). This hydrazide can then be reacted with a variety of reagents, such as triethyl orthoformate or another carboxylic acid derivative, under dehydrating conditions to form the oxadiazole ring. nih.gov
Table 2: General Synthetic Approaches for Heterocycle Formation
| Heterocycle | Key Precursor from this compound | Common Reagents for Cyclization |
| Tetrazine | Nitrile or dicarbonyl derivative | Hydrazine, Sodium Azide |
| Pyrazole | 1,3-Dicarbonyl compound (e.g., β-ketoester, chalcone) | Hydrazine hydrate, Substituted hydrazines |
| Oxadiazole | Acid hydrazide (3-tert-butyl-5-fluorobenzohydrazide) | Orthoesters, Carboxylic acids, Phosphorus oxychloride |
Formation of Sulfamoylphenyl Derivatives
Sulfamoylphenyl derivatives are an important class of compounds in medicinal chemistry. The synthesis of a sulfamoylphenyl derivative of this compound would typically involve the formation of an amide bond between the carboxylic acid and a substituted aminobenzenesulfonamide. The this compound would first be activated, for example, by converting it to its acid chloride or by using a peptide coupling reagent. This activated species is then reacted with the desired (aminophenyl)sulfonamide to yield the target N-(sulfamoylphenyl)-3-tert-butyl-5-fluorobenzamide.
Pathways to Amino and Cyano Derivatives
The introduction of amino and cyano groups can further functionalize the this compound core, providing handles for additional chemical modifications.
Amino Derivatives: The synthesis of an amino derivative typically involves the reduction of a corresponding nitro compound. Therefore, a nitration reaction on a suitable precursor would be the first step. For instance, nitration of a precursor to this compound, followed by the introduction of the carboxylic acid and subsequent reduction of the nitro group (e.g., using catalytic hydrogenation or metal-acid reduction), would yield an amino-substituted benzoic acid. The regioselectivity of the nitration would be a key consideration in this synthetic route.
Cyano Derivatives: A cyano group can be introduced through several methods, including the Sandmeyer reaction of a corresponding diazonium salt derived from an amino group, or through palladium-catalyzed cyanation of an aryl halide. If an amino derivative of this compound is available, it can be converted to the diazonium salt and then treated with a cyanide salt (e.g., CuCN) to install the cyano group. Alternatively, a bromo- or iodo-substituted precursor could undergo a cyanation reaction using a cyanide source and a palladium catalyst.
Chemical Reactivity and Transformation Pathways of 3 Tert Butyl 5 Fluorobenzoic Acid
Electrophilic and Nucleophilic Aromatic Substitution Considerations
The benzene (B151609) ring of 3-tert-butyl-5-fluorobenzoic acid possesses specific sites that are susceptible to either electrophilic or nucleophilic attack, a characteristic determined by the directing effects of the existing substituents.
Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, the aromatic ring acts as a nucleophile, attacking an incoming electrophile. masterorganicchemistry.com The rate and regioselectivity of this reaction are influenced by the substituents already present on the ring. The carboxylic acid group is a deactivating group and a meta-director due to its electron-withdrawing nature. The fluorine atom is also deactivating due to its strong inductive effect but is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance. The tert-butyl group is a weakly activating, ortho, para-director. stackexchange.com
The combined effect of these three groups makes electrophilic aromatic substitution on this compound challenging. The deactivating nature of the carboxylic acid and fluoro groups reduces the ring's nucleophilicity. The positions open for substitution are C2, C4, and C6.
C2: Ortho to the tert-butyl group, meta to the fluoro group, and ortho to the carboxylic acid. This position is sterically hindered by both the tert-butyl and carboxylic acid groups.
C4: Para to the tert-butyl group and ortho to the fluoro group, but meta to the carboxylic acid. This is the most likely position for electrophilic attack, as it is directed by the tert-butyl and fluoro groups and is the meta position relative to the strongest deactivating group (the carboxylic acid).
C6: Ortho to both the fluoro and carboxylic acid groups and meta to the tert-butyl group. This position is highly deactivated and sterically hindered.
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups. In this compound, the carboxylic acid and the fluorine atom make the ring electron-deficient and thus more susceptible to nucleophilic attack. The fluorine atom itself can act as the leaving group. SNAr reactions are particularly effective with fluorine as a leaving group, a phenomenon attributed to the high electronegativity of fluorine which stabilizes the intermediate Meisenheimer complex. stackexchange.comwyzant.com The substitution of the fluorine atom would be a primary pathway for this type of reaction. nih.govnih.gov
Influence of the tert-Butyl Group on Regioselectivity and Reactivity
The tert-butyl group significantly influences the reactivity and regioselectivity of the aromatic ring through both electronic and steric effects.
Electronic Effect: The tert-butyl group is an alkyl group and donates electron density to the aromatic ring through an inductive effect. stackexchange.com This electron donation stabilizes the carbocation intermediate (the benzenonium ion) formed during electrophilic aromatic substitution, thereby activating the ring towards attack. msu.edu It directs incoming electrophiles to the ortho and para positions.
Steric Effect: The most profound influence of the tert-butyl group is its sheer size. It creates significant steric hindrance at the two adjacent ortho positions (C2 and C4 in the parent tert-butylbenzene). msu.edu This steric bulk makes it difficult for an incoming electrophile to attack these positions. Consequently, in electrophilic reactions on tert-butyl substituted benzenes, the para-substituted product is heavily favored over the ortho-substituted product. stackexchange.commsu.edu In the case of this compound, the tert-butyl group at C3 sterically hinders the C2 and C4 positions, reinforcing the electronic preference for substitution at C4 (para to the tert-butyl group).
Role of the Fluoro Substituent in Reaction Mechanisms
The fluorine atom plays a dual role in the reactivity of the aromatic ring, which differs depending on whether the reaction is an electrophilic or nucleophilic substitution.
In Nucleophilic Aromatic Substitution (SNAr): The role of the fluoro substituent is pivotal and somewhat counterintuitive. While fluoride (B91410) is generally a poor leaving group in aliphatic SN2 reactions, it is an excellent leaving group in SNAr reactions. wyzant.com The mechanism of SNAr involves a two-step addition-elimination process, with the initial attack of the nucleophile being the rate-determining step. stackexchange.com The highly electronegative fluorine atom strongly stabilizes the negatively charged intermediate (Meisenheimer complex) formed during this first step. stackexchange.comwyzant.com This stabilization of the transition state lowers the activation energy and accelerates the reaction, making fluoroarenes more reactive in SNAr than their chloro, bromo, or iodo counterparts. stackexchange.com Therefore, in this compound, the fluorine atom serves as both an activating group and the leaving group for SNAr reactions. nih.govnih.gov
Oxidative Transformations
The potential oxidative transformations of this compound primarily concern the tert-butyl group. The aromatic ring itself is relatively resistant to oxidation due to its stability, and the carboxylic acid group is already in a high oxidation state.
Historically, the tert-butyl group has been considered resistant to most common oxidizing agents. google.com However, specific conditions have been developed for its oxidation. A notable method involves reacting tertiary butyl-substituted aromatic compounds with nitrogen dioxide (NO₂) gas at temperatures exceeding 160°C in an inert solvent. google.com This process can convert the tert-butyl group into a carboxylic acid group. google.com Applying this to this compound would theoretically yield 5-fluoroisophthalic acid. However, the harsh conditions required might lead to side reactions or decarboxylation.
Reductive Transformations
Reductive transformations of this compound would primarily target the carboxylic acid functional group. The aromatic ring and the fluoro group are generally stable to common reducing conditions.
The carboxylic acid group can be reduced to a primary alcohol. Common reagents for this transformation include strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes. For instance, treatment of 4-amino-3-bromo-5-fluorobenzoic acid with reducing agents can form the corresponding benzyl (B1604629) alcohol, indicating the feasibility of this reaction on a substituted benzoic acid. Therefore, it is plausible that this compound could be reduced to (3-tert-butyl-5-fluorophenyl)methanol. The choice of reducing agent would be critical to ensure that the fluoro group is not reductively cleaved.
Computational and Theoretical Investigations of 3 Tert Butyl 5 Fluorobenzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations have become an indispensable tool for elucidating the molecular properties and electronic structure of organic molecules. These methods provide insights that are often difficult or impossible to obtain through experimental means alone.
Density Functional Theory (DFT) for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of substituted benzoic acids. researchgate.netuc.pt DFT calculations, often using functionals like B3LYP, are employed to determine key electronic properties such as HOMO-LUMO energy gaps, dipole moments, and the distribution of electron density. researchgate.netresearchgate.net
For a molecule like 3-tert-butyl-5-fluorobenzoic acid, DFT calculations would reveal the influence of the electron-withdrawing fluorine atom and the bulky, electron-donating tert-butyl group on the electronic environment of the benzene (B151609) ring and the carboxylic acid functionality. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting chemical reactivity, with the HOMO-LUMO gap indicating the molecule's kinetic stability. researchgate.net The molecular electrostatic potential (MEP) surface, another output of DFT calculations, would visualize the regions of positive and negative electrostatic potential, highlighting the sites most susceptible to electrophilic and nucleophilic attack.
Table 1: Representative Calculated Electronic Properties for Substituted Benzoic Acids
| Property | Representative Value Range | Significance |
| HOMO-LUMO Gap | 4 - 6 eV | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment | 1 - 4 D | Measures the overall polarity of the molecule. |
| Electron Affinity | 0.5 - 2.0 eV | Energy released when an electron is added. |
| Ionization Potential | 8 - 10 eV | Energy required to remove an electron. |
Note: The values presented are representative and derived from computational studies on various substituted benzoic acids. Actual values for this compound would require specific calculations.
Geometry Optimization and Conformational Analysis
Before calculating molecular properties, the first step in any computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. youtube.com This process involves finding the minimum energy conformation on the potential energy surface. For this compound, a key aspect of conformational analysis would be the orientation of the carboxylic acid group relative to the benzene ring and the rotational position of the tert-butyl group. uc.ptnih.gov
Studies on substituted benzoic acids have shown that the carboxylic acid group can exist in different conformations, often as a dimer through hydrogen bonding in the solid state or in non-polar solvents. nih.govacs.org The planarity of the molecule can be influenced by the steric hindrance of the substituents. The bulky tert-butyl group at the meta position in this compound would likely influence the orientation of the carboxylic acid group. DFT calculations, typically with a basis set like 6-311++G(d,p), are used to identify the most stable conformers and the energy barriers between them. uc.ptnih.gov
Table 2: Predicted Conformational Details for this compound (by Analogy)
| Dihedral Angle | Predicted Orientation | Rationale |
| C-C-C=O | Likely near planar with the ring | To maximize conjugation. |
| O=C-O-H | cis or trans | The cis conformer is generally more stable for benzoic acids. |
| C-C-C(CH₃)₃ | Rotational conformers | Low energy barrier for rotation around the C-C bond. |
Frequency Analysis and Vibrational Spectra Predictions
Following geometry optimization, a frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the vibrational (infrared and Raman) spectra of the molecule. nih.gov The calculated vibrational frequencies and their corresponding intensities can be compared with experimental data to validate the computational model. esisresearch.org
For this compound, the predicted vibrational spectrum would show characteristic peaks for the O-H stretch of the carboxylic acid, the C=O stretch, the C-F stretch, and various vibrations of the benzene ring and the tert-butyl group. Theoretical studies on fluorobenzoic acids have demonstrated a good correlation between calculated and experimental vibrational spectra, allowing for precise assignment of the observed bands. nih.govresearchgate.net The position of these bands would be sensitive to the electronic effects of the substituents and any intermolecular interactions, such as hydrogen bonding. nih.gov
Table 3: Predicted Key Vibrational Frequencies for this compound (by Analogy)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| O-H stretch (monomer) | ~3550 | Medium |
| O-H stretch (dimer) | ~2500-3000 | Broad, Strong |
| C=O stretch | ~1700-1750 | Strong |
| C-F stretch | ~1200-1300 | Strong |
| C-H stretch (tert-butyl) | ~2900-3000 | Medium-Strong |
Reactivity Studies via Computational Methods
Computational methods are also instrumental in exploring the reactivity of molecules, providing insights into reaction mechanisms and the factors that control them.
Transition State Analysis and Reaction Energetics
By mapping the potential energy surface, computational chemistry can identify the transition states of chemical reactions and calculate their activation energies. This information is crucial for understanding reaction kinetics. For this compound, this could involve studying reactions such as esterification, amidation, or electrophilic aromatic substitution.
For instance, in a reaction involving the carboxylic acid group, calculations can model the approach of a reactant and map the energy changes as the reaction proceeds, identifying the high-energy transition state structure. acs.org The calculated activation energy barrier provides a quantitative measure of how fast the reaction is likely to occur. Studies on the reactivity of substituted benzoic acids have shown that the electronic nature of the substituents significantly influences the reaction energetics. mdpi.com The fluorine atom's electron-withdrawing nature would likely affect the acidity of the carboxylic proton and the reactivity of the aromatic ring. researchgate.net
Solvent Effects on Reactivity
Reactions are typically carried out in a solvent, which can have a profound impact on reactivity. rsc.org Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. rsc.orgrsc.org
For this compound, the choice of solvent would influence its solubility and the conformation of the carboxylic acid group (monomer vs. dimer). acs.orgresearchgate.net In polar solvents, the solvent molecules can stabilize charged intermediates and transition states, potentially altering the reaction pathway and rate compared to the gas phase or non-polar solvents. rsc.org For example, the acidity of the carboxylic acid is known to be highly dependent on the solvent environment. Computational studies can quantify these solvent effects on the energetics of proton dissociation, providing a deeper understanding of the molecule's behavior in different chemical environments. rsc.org
Intermolecular Interactions and Supramolecular Chemistry
Detailed analysis of the intermolecular interactions and supramolecular chemistry of this compound is not available in the current scientific literature.
Topological Analysis of Inter- and Intramolecular Interaction Regions (e.g., Bader's AIM)
There are no published studies that have performed a Quantum Theory of Atoms in Molecules (QTAIM), or Bader's AIM, analysis on this compound. This type of analysis depends on high-resolution X-ray diffraction data or high-level theoretical calculations of the electron density, neither of which appears to have been performed for this compound.
Supramolecular Synthon-Based Fragment Approach (SBFA) and Transferability of Multipole Charge Density Parameters
The Supramolecular Synthon-Based Fragment Approach (SBFA) has been successfully applied to simpler molecules like monofluorobenzoic acids to understand the transferability of charge density parameters. acs.org However, the application of this methodology to this compound has not been reported. The development of a synthon library for this specific molecule would require experimental charge density studies that are currently not available.
Molecular Modeling and Dynamics Simulations
No molecular modeling or molecular dynamics simulation studies specifically focused on this compound have been found in the scientific literature. Such simulations would provide valuable insights into the conformational flexibility of the molecule and the dynamics of its intermolecular interactions, but the foundational crystallographic data required to initiate such studies is absent.
Applications of 3 Tert Butyl 5 Fluorobenzoic Acid in Advanced Chemical Sciences
Role as a Key Synthetic Building Block in Organic Synthesis
Substituted benzoic acids are foundational building blocks in organic synthesis, and 3-tert-butyl-5-fluorobenzoic acid is no exception. Its carboxylic acid group provides a reactive handle for a variety of chemical transformations, most notably amide bond formation and esterification. These reactions are fundamental to the construction of more complex molecular frameworks.
The presence of both a tert-butyl group and a fluorine atom on the aromatic ring allows for precise control over the molecule's steric and electronic properties. The bulky tert-butyl group can direct incoming reagents to specific positions and can provide steric shielding to nearby functional groups, enhancing the stability of the resulting products. rsc.orghyphadiscovery.com
Furthermore, halogenated aromatic rings are prime substrates for cross-coupling reactions, which are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. While not explicitly detailed for this specific molecule in the reviewed literature, analogous compounds like 4-amino-3-bromo-5-fluorobenzoic acid readily participate in Suzuki-Miyaura coupling reactions to form biaryl compounds. This suggests that this compound could similarly be employed in a range of coupling chemistries to synthesize complex organic structures.
Contributions to Medicinal Chemistry Research
The structural motifs present in this compound are highly relevant in the field of medicinal chemistry, where the fine-tuning of a molecule's properties is critical for its biological activity and therapeutic potential.
Design and Synthesis of Precursors for Drug Discovery
Fluorinated benzoic acids are frequently used as starting materials or key intermediates in the synthesis of active pharmaceutical ingredients (APIs). ontosight.aigoogle.com For example, the related compound 3-chloro-2-fluorobenzoic acid is a known building block for potent Aurora A kinase inhibitors, a class of anticancer agents. The synthesis involves peptide coupling, a reaction for which this compound's carboxyl group is well-suited. nih.gov The strategic placement of fluorine and other substituents on the benzoic acid ring is crucial for achieving high binding affinity and selectivity for the target protein. Thus, this compound serves as a valuable precursor for generating libraries of diverse compounds for drug discovery screening.
Studies on Enzyme Inhibition and Protein-Ligand Interactions
The design of effective enzyme inhibitors often relies on creating molecules that can fit precisely into an enzyme's active site and form strong, specific interactions. The carboxylic acid function of this compound is a key feature in this regard, as it can act as a hydrogen bond donor and acceptor, or form ionic bonds with amino acid residues in a protein's binding pocket.
The fluorine atom itself can be a powerful tool for studying these interactions. Its unique nuclear magnetic resonance (NMR) properties allow it to be used as a sensitive probe. acs.org By incorporating a fluorine-containing fragment like this compound into a potential drug molecule, researchers can use ¹⁹F NMR spectroscopy to monitor how the molecule binds to its target protein, providing valuable information about the binding event and the local environment of the active site. acs.org
Fluorine's Influence on Bioactivity and Metabolic Stability
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's pharmacological profile. youtube.comtandfonline.com Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups, which can improve a drug's absorption and distribution in the body. nih.gov It can also lead to more favorable interactions with biological targets, thereby increasing potency. nih.gov
Table 1: Comparison of Metabolic Properties
| Feature | Unsubstituted tert-Butyl Group | Fluorinated Analogues |
|---|---|---|
| Metabolic Profile | Prone to oxidation by CYP450 enzymes. hyphadiscovery.comnih.gov | Oxidation can be blocked by fluorine substitution. nih.govnih.gov |
| Primary Metabolite | Hydroxylated alcohol derivative. nih.gov | Metabolism shifted to other parts of the molecule. |
| Pharmacokinetic Impact | Potentially high clearance and short half-life. nih.gov | Lower clearance and longer half-life. nih.gov |
Utility in Materials Science and Engineering
The unique properties of fluorinated organic compounds also make them valuable in the development of advanced materials.
Precursors for Polymer and Liquid Crystal Synthesis
Benzoic acid derivatives are well-known precursors for the synthesis of liquid crystals. tandfonline.comhartleygroup.orgnih.gov The rigid core of the benzoic acid unit, combined with the ability to form ordered structures through hydrogen bonding between the carboxylic acid groups, facilitates the formation of liquid crystalline phases. hartleygroup.orgnih.gov The substituents on the aromatic ring play a critical role in determining the properties of these materials. The bulky tert-butyl group and the polar fluorine atom in this compound can be used to fine-tune properties such as mesophase stability, clearing temperatures, and dielectric anisotropy.
In polymer science, fluorinated monomers are incorporated to create polymers with specialized properties. nih.govpageplace.demdpi.com Fluoropolymers are known for their high thermal stability, chemical resistance, low surface energy, and unique electrical properties. nih.govpageplace.de By incorporating monomers derived from this compound into a polymer chain, it is possible to impart these desirable characteristics, leading to materials suitable for high-performance applications such as specialty coatings, advanced electronics, and membranes. pageplace.demdpi.comwikipedia.org
Development of Functional Materials with Tailored Properties (e.g., hydrophobicity)
The unique molecular architecture of this compound, which combines a bulky, nonpolar tert-butyl group and an electronegative fluorine atom, suggests its potential as a building block for functional materials with tailored properties. The tert-butyl group is known to impart significant steric hindrance and hydrophobicity, which can influence the packing of molecules in the solid state and reduce intermolecular interactions. This can be advantageous in the design of materials where low surface energy and water repellency are desired.
The presence of the fluorine atom further enhances hydrophobicity due to its low polarizability. In polymer and material science, the incorporation of fluorinated moieties is a common strategy to lower the surface energy of materials, leading to properties such as anti-fouling and self-cleaning. While specific research focusing solely on this compound for these applications is not extensively documented, the principles of molecular design strongly indicate its suitability as a monomer or modifying agent for creating hydrophobic surfaces on polymers, coatings, and other advanced materials.
Role in Metal-Organic Framework (MOF) Design
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs, including their pore size, shape, and chemical environment, are highly tunable and depend directly on the choice of the metal and the organic linker. Benzoic acid and its derivatives are frequently employed as ligands in MOF synthesis.
The structure of this compound offers several features that could be of interest in MOF design. The carboxylic acid group provides the necessary functionality to coordinate with metal centers. The bulky tert-butyl group can act as a "steric director," influencing the resulting framework topology and potentially leading to the formation of larger pores or specific framework geometries that might not be accessible with smaller ligands. Furthermore, the fluorine atom can introduce specific binding sites or alter the electronic properties of the pores, which could be beneficial for applications such as gas storage and separation. While a wide variety of substituted benzoic acids have been utilized in MOF synthesis, specific examples detailing the use of this compound are not prominent in the literature, representing an area for potential future research.
Applications in Agrochemical Research (e.g., Pesticide Intermediates)
Fluorinated organic molecules play a crucial role in the modern agrochemical industry. The introduction of fluorine atoms into a molecule can significantly enhance its biological activity, metabolic stability, and lipophilicity, which are all desirable properties for pesticides. Many successful herbicides, insecticides, and fungicides contain fluorinated aromatic rings.
Substituted benzoic acids are common intermediates in the synthesis of a variety of agrochemicals. agropages.com While direct evidence of this compound being used as a pesticide intermediate is not widely reported in publicly available research, its structure is consistent with the types of molecules used in this field. agropages.com The combination of a fluorine atom and a tert-butyl group on a benzoic acid scaffold could be a precursor to active ingredients with specific modes of action. The tert-butyl group can influence the molecule's interaction with biological targets, while the fluorine atom can enhance its efficacy and stability.
Applications as Model Compounds in Fundamental Organic Chemistry Research
Substituted benzoic acids are frequently used as model compounds in fundamental organic chemistry research to study reaction mechanisms, electronic effects, and steric hindrance. The well-defined substitution pattern of this compound makes it a potentially interesting substrate for such studies.
The interplay between the electron-withdrawing fluorine atom and the bulky, electron-donating (by hyperconjugation) tert-butyl group at the meta positions relative to the carboxylic acid creates a unique electronic environment within the aromatic ring. This can be used to probe the sensitivity of various chemical reactions to both steric and electronic factors. For instance, it could be employed to study the kinetics and regioselectivity of electrophilic aromatic substitution or the acidity of the carboxylic acid group as influenced by distant substituents. However, specific studies that have utilized this compound for these purposes are not extensively documented. agropages.com
Utility in Analytical and Environmental Chemistry Research
Probing Acidity in Complex Chemical Systems
The acidity of a benzoic acid derivative is influenced by the electronic nature of its substituents. Electron-withdrawing groups, such as fluorine, generally increase the acidity (lower pKa) of the carboxylic acid, while electron-donating groups decrease it. The presence of both a fluorine and a tert-butyl group in this compound presents an interesting case for studying the additive effects of substituents on acidity. While this compound could theoretically serve as a reference or probe in studies of acidity in non-aqueous or complex systems, there is no specific literature detailing its use for this application. researchgate.net
Development of Antioxidant Compounds
The antioxidant activity of many phenolic compounds, including some benzoic acid derivatives, is attributed to their ability to donate a hydrogen atom from a hydroxyl group to neutralize free radicals. nih.govcphi-online.com The structure-activity relationship for antioxidant benzoic acids generally requires the presence of one or more hydroxyl groups, particularly at the ortho and para positions relative to the carboxyl group. cphi-online.com
This compound lacks a hydroxyl group, and its structure is not conducive to the typical mechanisms of radical scavenging seen in phenolic antioxidants. Therefore, it is not expected to be a potent antioxidant itself. However, it could potentially serve as a starting material for the synthesis of more complex molecules with antioxidant properties, where the tert-butyl and fluoro substituents might modulate the activity or physical properties of a nearby, synthetically introduced antioxidant moiety.
Environmental Implications and Biotransformation of Fluorinated Benzoic Acids
Strategies for Enhancing Environmental Degradation
Given the recalcitrance of many fluorinated compounds, researchers are exploring strategies to enhance their breakdown in contaminated environments. researchgate.net These approaches focus on leveraging and augmenting the capabilities of microorganisms that can metabolize these challenging pollutants.
One primary strategy is the isolation and cultivation of specific microbial strains that are naturally capable of degrading a target pollutant. researchgate.net This process, known as enrichment, involves collecting samples from a contaminated environment and culturing them in a laboratory setting where the fluorinated compound is the sole source of carbon and energy. nih.gov This selective pressure encourages the growth of microorganisms that can metabolize the compound while inhibiting others. Through successive transfers to fresh media, a highly specialized microbial culture or a pure bacterial strain can be isolated.
Successful examples of this approach include:
The isolation of denitrifying Pseudomonas strains capable of degrading 2-fluorobenzoate (B1215865) and 4-fluorobenzoate (B1226621) from various soils and sediments. researchgate.net
The enrichment and isolation of Serratia liquefaciens from garden soil, which was found to be capable of degrading monofluoroethylglycine, a fluorinated amino acid. nih.govacs.org
Environmental Fate Studies of Related Fluorinated Compounds (e.g., Trifluoroacetic Acid)
To understand the potential long-term behavior of persistent fluorinated compounds, it is useful to examine well-studied examples like Trifluoroacetic acid (TFA). TFA is an ultra-short-chain perfluoroalkyl acid that is extremely persistent and mobile in the environment. acs.org
TFA is formed in the atmosphere from the degradation of several hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs), which were introduced as replacements for ozone-depleting substances. acs.orgunep.org It is highly soluble in water and does not readily degrade through biological or abiotic processes in aquatic environments. tandfonline.commdpi.com As a result, TFA accumulates in terminal water sinks like salt lakes and the oceans. unep.org
Studies have documented increasing concentrations of TFA in rainwater, groundwater, and plants over the past several decades. acs.org While it does not significantly bioaccumulate in most aquatic organisms, some terrestrial plants can accumulate TFA, which appears to be related to water uptake and transpiration. tandfonline.commdpi.com Despite its persistence and increasing environmental levels, current research suggests that TFA is of low to moderate toxicity to a range of organisms, and the concentrations currently found in the environment are considered to pose a minimal risk to aquatic and terrestrial life. unep.orgfluorocarbons.org
Q & A
Q. What are the standard synthetic routes for 3-Tert-butyl-5-fluorobenzoic acid?
- Methodological Answer : Synthesis typically involves sequential functionalization of the benzoic acid core. The tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl halides (e.g., tert-butyl chloride) under acidic conditions (e.g., AlCl₃ catalysis) . Fluorination at the 5-position is achieved through electrophilic aromatic substitution using fluorinating agents like Selectfluor® or HF-pyridine complexes. Post-synthetic purification via recrystallization (e.g., ethanol/water mixtures) ensures high purity. For regioselectivity, steric and electronic effects of the tert-butyl group direct fluorination to the meta position .
Q. How is the structure of this compound confirmed experimentally?
- Methodological Answer :
- NMR Spectroscopy :
¹H NMR identifies tert-butyl protons as a singlet (~1.3 ppm) and aromatic protons (integration confirms substitution pattern). ¹⁹F NMR confirms fluorine presence (~-110 ppm for meta-F) . - Mass Spectrometry :
High-resolution MS (HRMS) validates molecular weight (C₁₁H₁₃FO₂; theoretical MW = 196.09). - HPLC :
Reverse-phase HPLC with UV detection monitors purity (>98% by area normalization) .
Q. What are the key solubility properties of this compound?
- Methodological Answer : Analogous bromo-fluoro benzoic acids (e.g., 3-Bromo-5-fluorobenzoic acid) are insoluble in water but soluble in polar organic solvents (ethanol, DMF). For this compound:
Advanced Research Questions
Q. How can regioselectivity challenges during fluorination of tert-butyl-substituted benzoic acids be addressed?
- Methodological Answer :
- Directing Groups : Temporarily introduce electron-withdrawing groups (e.g., nitro) to direct fluorination. Subsequent reduction removes the directing group .
- Temperature Control : Lower temperatures (-20°C) favor meta-fluorination by slowing kinetic para-substitution pathways.
- Computational Modeling : DFT calculations predict transition-state energies to optimize reaction conditions .
Q. How to resolve contradictory data on reaction yields in tert-butyl-functionalized benzoic acid derivatives?
- Methodological Answer :
- Variable Screening : Use Design of Experiments (DoE) to test factors like catalyst loading, solvent polarity, and reaction time. For example, AlCl₃ concentrations >10 mol% improve tert-butyl incorporation but may increase side reactions .
- Byproduct Analysis : LC-MS identifies dimers or tert-butyl cleavage products. Adjust stoichiometry to minimize these .
Q. What mechanistic insights exist for decarboxylation reactions of this compound?
- Methodological Answer :
- Isotopic Labeling : Use ¹³C-labeled carboxylic acid groups to track CO₂ release via mass spectrometry.
- Kinetic Studies : Monitor decarboxylation rates under varying pH and temperatures. Activation energy (Eₐ) calculations reveal solvent or substituent effects on reaction pathways .
Q. How does the tert-butyl group influence bioactivity in fluorobenzoic acid derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : The tert-butyl group enhances lipophilicity (logP ~3.5), improving membrane permeability in cell-based assays. Compare IC₅₀ values of analogs with/without tert-butyl to assess potency .
- Metabolic Stability : Microsomal assays (e.g., human liver microsomes) evaluate tert-butyl resistance to oxidative degradation. Fluorine’s electronegativity may stabilize adjacent bonds .
Safety and Best Practices
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C. Separate from oxidizers (e.g., KMnO₄) to prevent exothermic reactions .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
